

Application Notes: Diallyl Malonate in Cyclopolymerization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diallyl malonate*

Cat. No.: *B160601*

[Get Quote](#)

Introduction

Diallyl malonate and its esters, such as diethyl diallylmalonate, are versatile monomers utilized in polymer chemistry, particularly in cyclopolymerization reactions.^[1]

Cyclopolymerization is a process where a monomer containing two or more polymerizable double bonds undergoes an alternating sequence of intramolecular cyclization and intermolecular propagation steps to form a polymer with cyclic repeating units in the main chain. This method is crucial for synthesizing polymers with enhanced thermal stability and tailored chemical functionalities.^[2] The resulting polymers, which contain polar side groups, often exhibit superior adhesion, dyeability, and compatibility compared to conventional polyolefins.^[2]

Mechanism of Cyclopolymerization

The cyclopolymerization of diallyl monomers can be initiated by free radicals or catalyzed by transition metals. The general mechanism involves the initial addition of an initiator or catalyst to one of the allyl groups of the monomer to form a radical or an organometallic intermediate. This intermediate can then undergo an intramolecular cyclization reaction to form a five- or six-membered ring, followed by intermolecular propagation with another monomer unit to continue the polymer chain growth.

The efficiency of cyclization is a critical factor that influences the final polymer structure and properties. Incomplete cyclization can lead to cross-linking due to the presence of unreacted pendent allyl groups.^[2] Theoretical studies using density functional theory (DFT) have been

employed to investigate the cyclization and competing reactions for growing radical chains based on diallyl monomers.^{[3][4]} For certain diallyl monomers, cyclization is much more facile than homopolymerization, leading to high cyclopolymerization efficiency.^[4]

Transition metal catalysts, particularly late transition metal complexes based on palladium and nickel, have been shown to promote stereoselective cyclopolymerization of diallyl monomers with various polar functional groups.^[2] For instance, cationic nickel complexes have been reported to catalyze the cycloisomerization of diethyl diallylmalonate. Similarly, palladium diimine complexes are effective in the double-cyclopolymerization of related triene monomers derived from monoallylated malonates.^[2]

Experimental Protocols

While specific protocols for the homopolymerization of **diallyl malonate** are not extensively detailed in the provided search results, a general procedure can be adapted from the polymerization of structurally similar diallyl esters, such as diallyl succinate.^{[5][6]} The following protocols describe the synthesis of the monomer and a general approach to its cyclopolymerization.

Protocol 1: Synthesis of Diethyl Diallylmalonate

This protocol is adapted from the synthesis of diethyl allylmalonate.^[7]

Materials:

- Diethyl malonate
- Allyl bromide
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetonitrile (CH_3CN)
- Celite

Equipment:

- 500 mL three-neck round-bottom flask

- Magnetic stirrer and stir bar
- Heating mantle
- Condenser
- Nitrogen inlet/outlet
- Filtration apparatus

Procedure:

- Under a nitrogen atmosphere, add diethyl malonate (e.g., 20 g), anhydrous potassium carbonate (e.g., 43 g), and anhydrous acetonitrile (e.g., 200 mL) to the three-neck flask.
- Stir the mixture at room temperature for 10 minutes.
- Slowly add allyl bromide (e.g., 23 g) to the reaction mixture at room temperature. A second equivalent of allyl bromide would be used to form the diallylated product.
- Heat the reaction mixture to 80°C and maintain for 24 hours.
- Cool the mixture to room temperature and filter through a bed of celite to remove solid residues.
- Wash the celite bed with acetonitrile (e.g., 100 mL).
- Combine the filtrates and concentrate under reduced pressure to obtain diethyl diallylmalonate as a liquid.[7]

Protocol 2: General Cyclopolymerization of Diallyl Malonate (Free-Radical Initiation)

This protocol is a generalized procedure based on the free-radical polymerization of diallyl succinate.[6]

Materials:

- **Diallyl malonate** monomer (inhibitor-free)

- Initiator: Benzoyl peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)
- Solvent (optional, for solution polymerization): Toluene, benzene, or dioxane
- Precipitation non-solvent: Cold methanol
- Purification solvent: Tetrahydrofuran (THF)

Equipment:

- Reaction vessel (e.g., glass flask or vial)
- Magnetic stirrer and stir bar
- Heating mantle or oil bath with temperature control
- Nitrogen or Argon source for inert atmosphere
- Apparatus for filtration and vacuum drying

Procedure:

- Monomer Preparation: If the **diallyl malonate** monomer contains an inhibitor, remove it by passing the monomer through a suitable inhibitor-remover column.[6]
- Reaction Setup: Place the purified **diallyl malonate** monomer into the reaction vessel. If performing a solution polymerization, add the desired amount of solvent.
- Initiator Addition: Add the initiator (e.g., 0.5-2 mol% relative to the monomer) to the reaction vessel and stir until dissolved.
- Inert Atmosphere: Deoxygenate the mixture by bubbling with nitrogen or argon for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.[5]
- Polymerization: Heat the reaction mixture to the desired temperature (typically 70-80°C) under an inert atmosphere with continuous stirring.[5] The reaction time can range from several hours to 24 hours, depending on the desired conversion.[6]

- **Polymer Isolation:** After the reaction, cool the mixture. If a solid or highly viscous polymer has formed, dissolve it in a suitable solvent like THF.
- **Purification:** Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as cold methanol, while stirring.[6]
- **Drying:** Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60°C) until a constant weight is achieved.[5][6]

Data Presentation

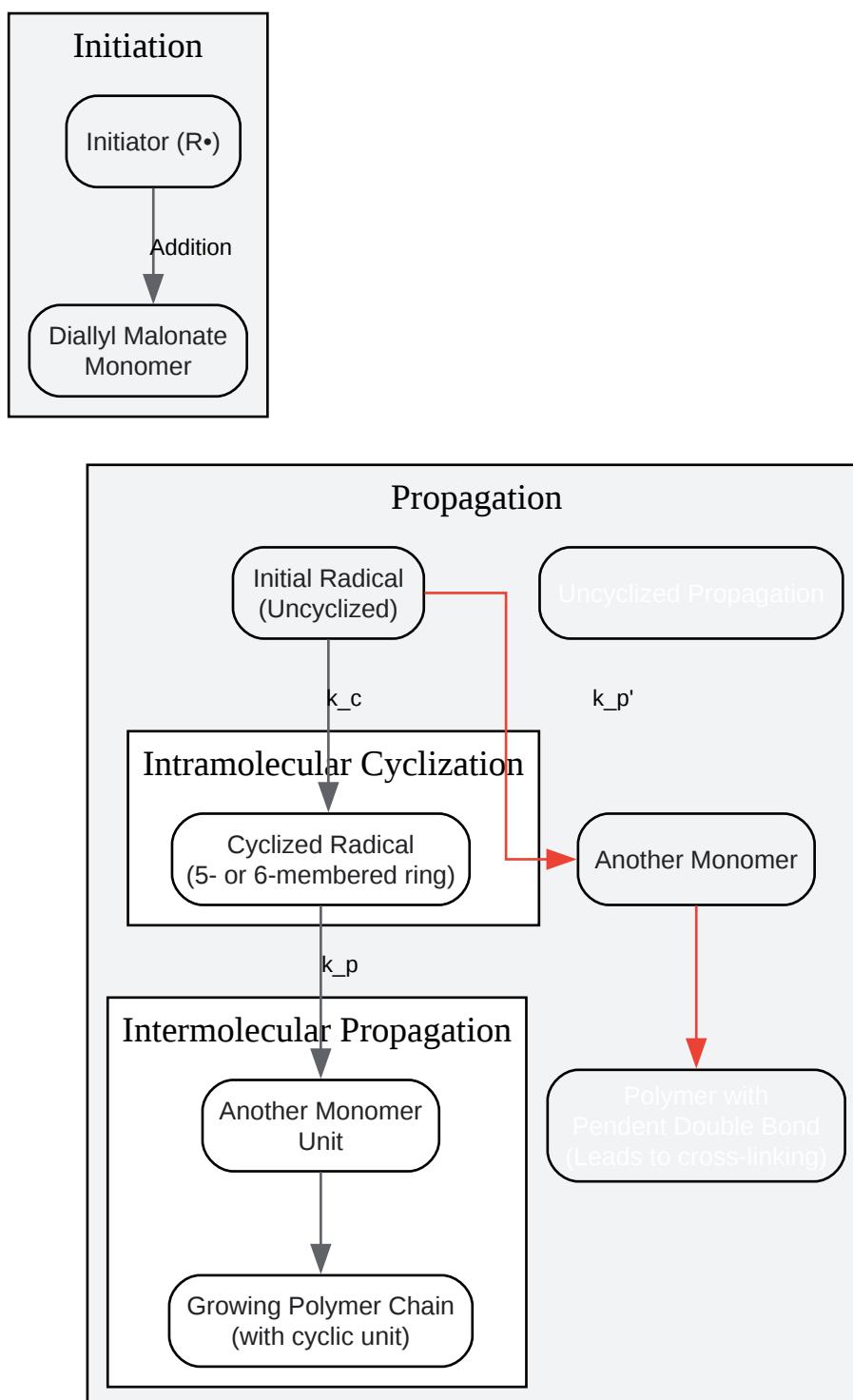
The following tables summarize key data related to **diallyl malonate** and its derivatives in polymerization contexts.

Table 1: Properties of **Diallyl Malonate** and Diethyl Diallylmalonate

Property	Diallyl Malonate	Diethyl Diallylmalonate	Reference
Molecular Formula	$C_9H_{12}O_4$	$C_{13}H_{20}O_4$	[8][9]
Molecular Weight	184.19 g/mol	240.30 g/mol	[8]
Appearance	-	Colorless to pale yellow liquid	[1]

| CAS Number | 1797-75-7 | 3195-24-2 |[8] |

Table 2: Typical Reaction Conditions for Cycloisomerization of a **Diallyl Malonate** Derivative
This data is based on the cycloisomerization of dimethyl diallylmalonate catalyzed by a cationic palladium phenanthroline complex.[10]


Parameter	Value
Monomer	Dimethyl diallylmalonate
Catalyst	Cationic Palladium Phenanthroline Complex
Catalyst Loading	5 mol %
Solvent	Dichloroethane (DCE)
Temperature	40 °C
Reaction Order	Zero-order decay of monomer to ~80% conversion
Observed Rate Constant (k _{obs})	$(7.1 \pm 0.3) \times 10^{-7} \text{ M s}^{-1}$

| Product Ratio (3:4:5) | 27 : 2.2 : 1.0 |

3: 3,3-bis(carbomethoxy)-1,5-dimethylcyclopentene 4: 4,4-bis(carbomethoxy)-1,2-dimethylcyclopentene 5: 1,1-bis(carbomethoxy)-4-methyl-3-methylenecyclopentane

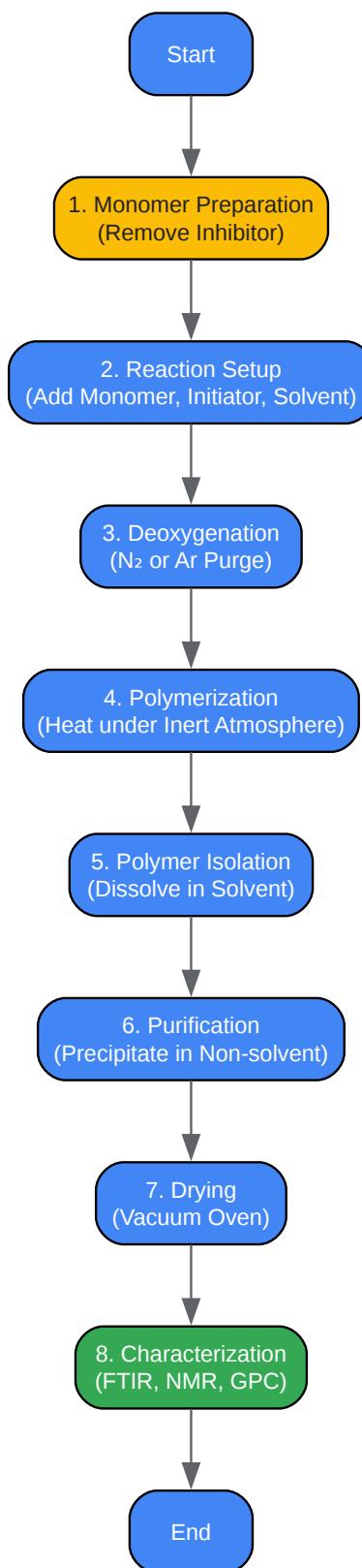

Visualizations

Diagram 1: Proposed Mechanism for Radical Cyclopolymerization of **Diallyl Malonate**

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the radical cyclopolymerization of **diallyl malonate**.

Diagram 2: Experimental Workflow for **Diallyl Malonate** Polymerization

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the polymerization of **diallyl malonate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 3195-24-2: Diethyl diallylmalonate | CymitQuimica [cymitquimica.com]
- 2. Transition metal-catalyzed polymerization of polar allyl and diallyl monomers | MRS Bulletin | Cambridge Core [cambridge.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Diethyl allylmalonate synthesis - chemicalbook [chemicalbook.com]
- 8. Diallyl malonate | C9H12O4 | CID 228227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Diethyl diallylmalonate | C13H20O4 | CID 76664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes: Diallyl Malonate in Cyclopolymerization]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b160601#diallyl-malonate-as-a-monomer-in-cyclopolymerization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com